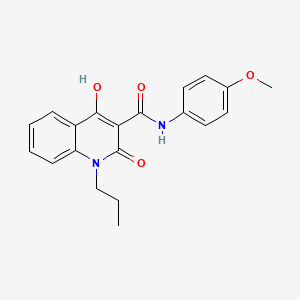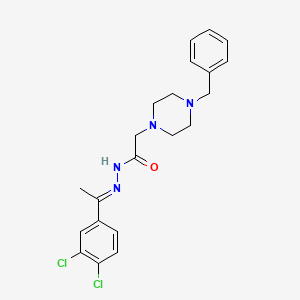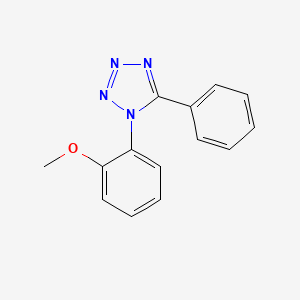![molecular formula C15H19N5O3 B11986332 8-[(Furan-2-ylmethyl)-amino]-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione](/img/structure/B11986332.png)
8-[(Furan-2-ylmethyl)-amino]-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-furylmethyl)amino]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of 1,3-dimethyl-7-propylxanthine with 2-furylmethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
8-[(2-furylmethyl)amino]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
8-[(2-furylmethyl)amino]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in relation to purine metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-[(2-furylmethyl)amino]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound may inhibit or activate these enzymes, leading to changes in cellular processes and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **8-[(2-furylmethyl)amino]-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- **8-[(2-furylmethyl)amino]-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- **8-[(2-furylmethyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
What sets 8-[(2-furylmethyl)amino]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C15H19N5O3 |
|---|---|
Poids moléculaire |
317.34 g/mol |
Nom IUPAC |
8-(furan-2-ylmethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C15H19N5O3/c1-4-7-20-11-12(18(2)15(22)19(3)13(11)21)17-14(20)16-9-10-6-5-8-23-10/h5-6,8H,4,7,9H2,1-3H3,(H,16,17) |
Clé InChI |
OYCWJWZOQMKSEW-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C2=C(N=C1NCC3=CC=CO3)N(C(=O)N(C2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11986263.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11986264.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11986266.png)
![3-tert-butyl-N'-[(E)-(4-nitrophenyl)methylidene]-1-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11986270.png)


![N'-[(E)-anthracen-9-ylmethylidene]-2-(1H-benzotriazol-1-yl)acetohydrazide](/img/structure/B11986294.png)

![6-hydroxy-N'-[(E)-(4-methoxyphenyl)methylidene]pyridazine-3-carbohydrazide](/img/structure/B11986313.png)

![(1E)-1-(2,4-dihydroxyphenyl)ethanone [(E)-1-(2,4-dihydroxyphenyl)ethylidene]hydrazone](/img/structure/B11986323.png)



